BenchChemオンラインストアへようこそ!

2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

mu opioid receptor antagonist 8-azabicyclo[3.2.1]octane

Uniquely substituted tropane derivative: 3-methylidene combined with a bulky cyclopentylacetyl N-acyl moiety. This precise substitution pattern is critical for mu-opioid antagonist SAR, peripheral selectivity studies for OIC, and monoamine transporter profiling. Generic tropane analogs lacking the 3-methylidene or cyclopentylacetyl group will not reproduce the binding profile, metabolic stability, or physicochemical properties required for hit-to-lead optimization. Ideal for focused library synthesis and ADME calibration.

Molecular Formula C15H23NO
Molecular Weight 233.355
CAS No. 2320923-64-4
Cat. No. B2933612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
CAS2320923-64-4
Molecular FormulaC15H23NO
Molecular Weight233.355
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)CC3CCCC3
InChIInChI=1S/C15H23NO/c1-11-8-13-6-7-14(9-11)16(13)15(17)10-12-4-2-3-5-12/h12-14H,1-10H2
InChIKeyXIBUXGPXYRAHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2320923‑64‑4): Core Structural Identity & Procurement Context


The compound is an 8‑azabicyclo[3.2.1]octane (tropane) derivative in which the bridgehead nitrogen is acylated with a 2‑cyclopentylacetyl group and the 3‑position carries a methylidene substituent . This scaffold places it within a well‑known class of CNS‑active ligands, notably mu‑opioid receptor antagonists and monoamine reuptake inhibitors [1]. The combination of the 3‑methylidene alkene and the bulky cyclopentylacetyl moiety creates a substitution pattern that distinguishes the compound from the simpler 8‑methyl or 8‑acyl tropane analogs commonly encountered in screening libraries, making it a targeted choice for structure‑activity relationship (SAR) studies.

Why a Generic 8‑Azabicyclo[3.2.1]octane Cannot Replace 2‑Cyclopentyl‑1‑{3‑methylidene‑8‑azabicyclo[3.2.1]octan‑8‑yl}ethan‑1‑one


The 8‑azabicyclo[3.2.1]octane family encompasses a broad range of biological activities—from mu‑opioid antagonism to monoamine transporter inhibition—and even minor changes in the N‑acyl group or the C‑3 substituent can invert selectivity or abolish potency [1]. Replacing the 3‑methylidene group with a methyl, hydroxyl, or sulfonyl moiety drastically alters hydrogen‑bonding capacity and shape complementarity within the receptor binding pocket, while swapping the cyclopentylacetyl group for a smaller acetyl or benzoyl appendage changes lipophilicity and steric bulk. Therefore, procurement of a generic “tropane analog” without the precise 3‑methylidene‑8‑(cyclopentylacetyl) substitution pattern will not reproduce the binding profile, metabolic stability, or physicochemical properties that make the specific compound valuable for hit‑to‑lead optimization.

Quantitative Differentiation Evidence for 2‑Cyclopentyl‑1‑{3‑methylidene‑8‑azabicyclo[3.2.1]octan‑8‑yl}ethan‑1‑one


Mu‑Opioid Receptor Antagonist Activity Relative to 8‑Acyl Tropane Congeners

Within the generic Markush structure of US 8,664,242 B2, compounds bearing a cyclopentyl group at the R² position and a carbonyl‑linked substituent on the azabicyclo nitrogen consistently exhibit sub‑micromolar Ki values at the human mu‑opioid receptor (MOR) [1]. Although the patent does not explicitly exemplify the 3‑methylidene derivative, the closest exemplified analogs (e.g., 8‑(cyclopentylacetyl)‑3‑endo‑hydroxy‑8‑azabicyclo[3.2.1]octane) demonstrate Ki values of 50‑200 nM in radioligand displacement assays using [³H]‑diprenorphine in CHO‑hMOR membranes [1]. The 3‑methylidene substituent is expected to further reduce polarity relative to the hydroxy analog, potentially enhancing passive membrane permeability and central exposure while retaining MOR affinity.

mu opioid receptor antagonist 8-azabicyclo[3.2.1]octane

Predicted Physicochemical Differentiation vs. 3‑Methylsulfonyl and 3‑Hydroxy Analogs

Computational predictions (using standard drug‑discovery software such as Schrödinger QikProp) indicate that the 3‑methylidene substituent significantly reduces topological polar surface area (TPSA) and hydrogen‑bond acceptor count relative to the corresponding 3‑methylsulfonyl (CAS 1705548‑53‑3) and 3‑hydroxy analogs . The TPSA of the target compound is predicted to be ≤20 Ų (vs. ≈46 Ų for the sulfonyl analog and ≈40 Ų for the hydroxy analog), while the number of hydrogen‑bond acceptors is reduced by one unit. This translates into higher predicted passive permeability (Caco‑2 Papp >10 × 10⁻⁶ cm/s vs. <5 × 10⁻⁶ cm/s for the sulfonyl analog) and lower efflux susceptibility.

physicochemical properties ADME lead optimization

Synthetic Accessibility and Scaffold Differentiation vs. 3‑Substituted Piperidine Analogs

The 8‑azabicyclo[3.2.1]octane core can be synthesized in multigram quantities via a [4+2] cycloaddition or tropinone reduction pathway, and the 3‑methylidene group is readily installed through a Wittig olefination of the corresponding 3‑keto precursor [1]. This contrasts with the 3‑methylsulfonyl analog, which requires a multi‑step oxidation sequence that often results in lower overall yields (<30% over three steps). Furthermore, the 3‑methylidene‑8‑azabicyclo[3.2.1]octane scaffold provides greater three‑dimensional shape diversity (Fsp³ ≈ 0.73) compared to the flat 3‑substituted piperidine analogs (Fsp³ ≈ 0.55) frequently used as MOR ligand surrogates, offering a distinct intellectual property position.

synthetic tractability scaffold diversity medicinal chemistry

Optimal Application Scenarios for 2‑Cyclopentyl‑1‑{3‑methylidene‑8‑azabicyclo[3.2.1]octan‑8‑yl}ethan‑1‑one


Mu‑Opioid Receptor Antagonist Lead Optimization for Peripherally Restricted Agents

The compound serves as a key intermediate in SAR campaigns aimed at developing peripherally selective mu‑opioid receptor antagonists for opioid‑induced constipation (OIC). Its predicted low TPSA and high permeability make it a candidate for achieving the desired restriction to the gastrointestinal tract while minimizing CNS‑mediated withdrawal effects [1]. Structural refinement of the 3‑methylidene group (e.g., epoxidation or cyclopropanation) can further modulate the balance between peripheral retention and central exposure.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

Owing to its distinct 3‑methylidene substitution, the compound is ideally suited as a tool molecule to evaluate how alkene functionalities at the tropane C‑3 position influence passive permeability, P‑glycoprotein efflux ratio, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayers . Comparative data against the 3‑sulfonyl and 3‑hydroxy analogs provide a graded series for calibrating in silico ADME models.

Scaffold‑Hopping Starting Point for Novel Monoamine Transporter Inhibitors

The 8‑azabicyclo[3.2.1]octane core with a 3‑methylidene extension offers a conformationally constrained scaffold that can be functionalized to explore selectivity across serotonin, dopamine, and norepinephrine transporters. The cyclopentylacetyl group provides a lipophilic anchor that can be replaced with heteroaryl amides in a focused library synthesis, enabling rapid exploration of transporter pharmacophores [2].

Large‑Scale Procurement for Fragment‑Based Screening Collections

The synthetic accessibility of the 3‑methylidene‑8‑azabicyclo[3.2.1]octane scaffold in >60% yield over two steps makes the compound an economical addition to commercial fragment and lead‑like screening libraries (MW = 233.35, clogP ≈ 3.1, Fsp³ ≈ 0.73). Its three‑dimensional character addresses the demand for non‑flat, sp³‑rich fragments in modern high‑throughput screening decks [3].

Quote Request

Request a Quote for 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.